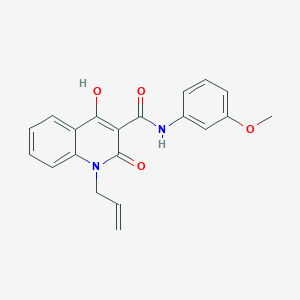![molecular formula C19H25N5O4 B2628262 ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887468-13-5](/img/structure/B2628262.png)
ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic compound with a complex structure that combines an imidazo[2,1-f]purine core with a cyclohexyl group and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step processes:
Formation of the imidazo[2,1-f]purine core: : Starting with a purine derivative, cyclization reactions under acidic or basic conditions help in forming the imidazo[2,1-f]purine nucleus.
Incorporation of the cyclohexyl group: : A Friedel-Crafts alkylation reaction with cyclohexyl chloride introduces the cyclohexyl group.
Introduction of the acetate ester: : The final step involves esterification of the compound with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial synthesis may scale these reactions using optimized conditions:
Catalysts like Lewis acids for Friedel-Crafts reactions.
High-pressure reactors to ensure efficient cyclization.
Continuous flow synthesis for esterification.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, primarily at the purine ring, under strong oxidizing agents.
Reduction: : Reductive conditions can target the cyclohexyl group, potentially reducing it to a simpler alkane structure.
Substitution: : Electrophilic substitution can occur at the dimethyl groups on the purine ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Lithium aluminium hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: : Modified purine derivatives with added oxygen functionalities.
Reduction: : Simplified cyclohexane derivatives.
Substitution: : Halogenated purine derivatives.
科学的研究の応用
This compound has found various applications across different fields:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Studied for its interactions with nucleic acids and potential as a biochemical tool.
Medicine: : Investigated for its antiviral and anticancer properties.
Industry: : Utilized in the development of novel polymers and materials.
作用機序
Ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exerts its effects through:
Molecular Targets: : Interaction with DNA and RNA, inhibiting replication processes.
Pathways Involved: : Disruption of nucleic acid synthesis pathways, leading to cell cycle arrest or apoptosis in cancer cells.
類似化合物との比較
Compared to other imidazo[2,1-f]purine derivatives, this compound stands out due to its unique combination of a cyclohexyl group and an acetate ester, which enhances its lipophilicity and membrane permeability.
List of Similar Compounds
8-Cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin: : Without the ethyl acetate group.
2,4-Dioxo-1H-imidazo[2,1-f]purin-3-yl acetate: : Lacks the cyclohexyl and dimethyl substituents.
1,7-Dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3-acetic acid: : A carboxylic acid derivative.
特性
IUPAC Name |
ethyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-4-28-14(25)11-23-17(26)15-16(21(3)19(23)27)20-18-22(15)10-12(2)24(18)13-8-6-5-7-9-13/h10,13H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAXZQBBVHKRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4CCCCC4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2628180.png)

![1-(3,5-dimethoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2628182.png)

![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2628184.png)

![3-(2-oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2628188.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2628192.png)

![2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2628198.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2628199.png)
![11-oxa-2,9-diazadispiro[3.0.3^{5}.3^{4}]undecan-10-one hydrochloride](/img/structure/B2628200.png)
![5-Methyl-2-{[1-(3-phenylpropyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2628201.png)
